(R)-1-Cbz-3-Boc-Aminopyrrolidine

Chiral resolution Process chemistry Cost of goods

Racemic 3-aminopyrrolidines impose a 50% yield penalty from undesired stereoisomers, driving up purification costs. (R)-1-Cbz-3-Boc-Aminopyrrolidine solves this with defined (R)-stereochemistry and orthogonal Cbz/Boc groups for sequential, chemoselective functionalization of two distinct amine sites. • Enantiopure (R)-configuration avoids late-stage chiral resolution • Orthogonal Cbz (hydrogenolysis) and Boc (acidic) deprotection enables stepwise derivatization • Trusted scaffold for complex API and peptide mimetic synthesis

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
CAS No. 122536-75-8
Cat. No. B047371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Cbz-3-Boc-Aminopyrrolidine
CAS122536-75-8
Molecular FormulaC17H24N2O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18-14-9-10-19(11-14)16(21)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m1/s1
InChIKeyVCCUTXNUDLVCTI-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Cbz-3-Boc-Aminopyrrolidine (CAS 122536-75-8): Chiral Building Block Procurement & Differentiation Guide


(R)-1-Cbz-3-Boc-Aminopyrrolidine (CAS 122536-75-8) is a chiral pyrrolidine derivative characterized by orthogonal Cbz and Boc protecting groups on the nitrogen and amine functionalities [1]. This protected (R)-configured 3-aminopyrrolidine scaffold serves as a key intermediate in the synthesis of enantiomerically pure pharmaceuticals, peptide mimetics, and bioactive molecules [2]. Its value proposition rests on delivering defined stereochemistry and orthogonal deprotection handles that enable precise, stepwise functionalization of the pyrrolidine ring, a feature that is not uniformly available across its structural analogs.

Why (R)-1-Cbz-3-Boc-Aminopyrrolidine (122536-75-8) Cannot Be Casually Substituted in Asymmetric Synthesis


Generic substitution of (R)-1-Cbz-3-Boc-Aminopyrrolidine with its racemic mixture (CAS 185057-49-2) or the opposite enantiomer (CAS 122536-74-7) introduces a 50% yield penalty from the outset due to the presence of the undesired stereoisomer, which must be separated downstream, eroding atom economy and increasing purification costs . Furthermore, the specific orthogonal protection pattern of Cbz at the pyrrolidine nitrogen and Boc on the exocyclic amine is not universally replicated in simpler analogs like (R)-1-Boc-3-aminopyrrolidine (CAS 147081-49-0) or (R)-1-Cbz-3-aminopyrrolidine (CAS 1004538-28-6), which lack the requisite dual protection for sequential, chemoselective deprotection and further functionalization in complex molecule synthesis .

Quantitative Differentiation Evidence for (R)-1-Cbz-3-Boc-Aminopyrrolidine (122536-75-8)


Enantiopurity vs. Racemic Mixture: Avoiding a 50% Intrinsic Yield Loss

The target compound (R)-1-Cbz-3-Boc-Aminopyrrolidine is supplied as a single enantiomer with a typical minimum chemical purity of 97% and an enantiomeric excess (ee) approaching enantiopurity . In contrast, its closest racemic analog, 3-(Boc-amino)-1-Cbz-pyrrolidine (CAS 185057-49-2), contains a 1:1 mixture of (R) and (S) enantiomers . Using the racemate in an asymmetric synthesis inherently caps the maximum theoretical yield of the desired enantiomer at 50% before any chiral separation or kinetic resolution steps are applied.

Chiral resolution Process chemistry Cost of goods

Orthogonal Protection vs. Mono-Protected Analogs: Divergent Synthetic Utility

(R)-1-Cbz-3-Boc-Aminopyrrolidine features two orthogonal amine protecting groups: Cbz on the pyrrolidine ring nitrogen and Boc on the exocyclic amine [1]. This contrasts with simpler building blocks like (R)-1-Boc-3-aminopyrrolidine (CAS 147081-49-0) and (R)-1-Cbz-3-aminopyrrolidine (CAS 1004538-28-6), which each possess only a single nitrogen-protecting group . The presence of both orthogonal groups in the target compound enables a two-step, chemoselective deprotection sequence, allowing for the introduction of two distinct functional handles at the amine sites in a controlled, sequential fashion.

Orthogonal protecting groups Peptide synthesis Medicinal chemistry

Enzymatic Resolution Performance: Protective Group Impact on Enantioselectivity

While direct data for the fully protected (R)-1-Cbz-3-Boc-Aminopyrrolidine is not reported, a study on the kinetic resolution of related 3-aminopyrrolidine (3AP) derivatives demonstrates that carbamate protection substantially enhances both reaction rate and enantioselectivity in ω-transaminase-catalyzed resolutions. 1-N-Cbz-protected 3-aminopyrrolidine was resolved with >99% ee at 50% conversion, a significant improvement over the unprotected substrate which yielded only 86% ee [1].

Biocatalysis Kinetic resolution Process development

Optimal Use Cases for (R)-1-Cbz-3-Boc-Aminopyrrolidine (122536-75-8) in Research and Development


Asymmetric Synthesis of Chiral Drug Intermediates

When a synthetic route demands the introduction of a chiral pyrrolidine moiety with two differentially functionalizable amine sites, (R)-1-Cbz-3-Boc-Aminopyrrolidine is the optimal starting material [1]. The established (R)-stereochemistry eliminates the need for late-stage chiral resolution, and the orthogonal Cbz/Boc protection allows for the sequential installation of two distinct pharmacophores, as required in the synthesis of complex APIs and clinical candidates [2].

Solid-Phase Peptide Synthesis and Peptidomimetic Construction

In the preparation of peptide mimetics incorporating a rigidified pyrrolidine scaffold, the orthogonal protection strategy is essential. The Cbz group can be removed via hydrogenolysis to free the ring nitrogen for coupling to a solid support or for further derivatization, while the Boc-protected exocyclic amine remains intact, enabling subsequent on-resin modifications or chain elongation after acidic deprotection [1].

Structure-Activity Relationship (SAR) Exploration in Medicinal Chemistry

For SAR campaigns exploring the influence of chirality and amine substitution patterns on biological activity, (R)-1-Cbz-3-Boc-Aminopyrrolidine provides a defined, enantiopure starting point. Its use ensures that any observed differences in activity between analogs are attributable to the introduced structural changes rather than to stereochemical heterogeneity, thereby generating more reliable and interpretable data [1].

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